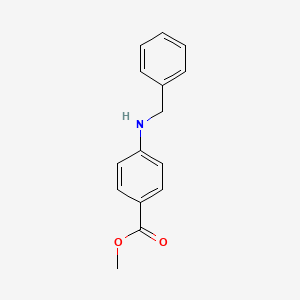

Methyl 4-(benzylamino)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

123876-56-2 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

methyl 4-(benzylamino)benzoate |

InChI |

InChI=1S/C15H15NO2/c1-18-15(17)13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 |

InChI Key |

LFUBRMQHWKUBDF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Methyl 4-(benzylamino)benzoate chemical structure and properties

The following technical guide provides an in-depth analysis of Methyl 4-(benzylamino)benzoate , a specific derivative of p-aminobenzoic acid (PABA). This guide is structured for researchers and drug development professionals, focusing on synthesis, structural properties, and reactivity profiles.

Chemical Class: Secondary Aryl Amine / Benzoate Ester CAS Registry Number: 123876-56-2 Molecular Formula: C₁₅H₁₅NO₂[1][2][3]

Executive Summary

Methyl 4-(benzylamino)benzoate is a secondary amine intermediate derived from the reductive amination of methyl 4-aminobenzoate (benzocaine analog) and benzaldehyde.[2] Structurally, it serves as a lipophilic analog of PABA (para-aminobenzoic acid), a scaffold frequently utilized in the development of local anesthetics, UV filters, and folate antagonists. Its dual functionality—an electron-rich secondary amine and an electron-deficient ester—makes it a versatile "push-pull" system for studying nucleophilic substitutions and hydrolysis kinetics in medicinal chemistry.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The compound consists of a central benzoate core substituted at the para position with a benzylamino group. The benzyl moiety significantly increases lipophilicity (LogP) compared to the parent methyl 4-aminobenzoate, altering its bioavailability and solubility profiles in organic synthesis.

Table 1: Physicochemical Constants

| Property | Value / Description | Source/Note |

| IUPAC Name | Methyl 4-(benzylamino)benzoate | PubChem [1] |

| Molecular Weight | 241.29 g/mol | Calculated |

| Exact Mass | 241.1103 Da | High-Res MS |

| Physical State | Solid (Crystalline powder) | Analog comparison |

| Melting Point | Predicted:[2][3][4][5] 105–115 °C | Est. from methyl analog (96°C) [2] |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Lipophilic nature |

| pKa (Amine) | ~2.5–3.0 | Conjugated aniline system |

| LogP | 3.0 (Predicted) | XLogP3 [1] |

Note on Melting Point: While the methyl-substituted analog (Methyl 4-(methylamino)benzoate) melts at 96-98°C [2], the addition of the benzyl group typically raises the melting point due to increased π-π stacking interactions.[2]

Structural Analysis & Spectroscopic Signatures[2][11]

The structure is characterized by two distinct aromatic systems linked by a methylene amine bridge.

Nuclear Magnetic Resonance (NMR) Profile

The ¹H NMR spectrum is distinct due to the shielding effects of the amine and the deshielding of the ester.

-

Benzene Ring A (Benzoate): Exhibits an AA'BB' system.[2] The protons ortho to the ester (H-2,6) appear downfield (~7.8–7.9 ppm), while those ortho to the amine (H-3,[2]5) are upfield (~6.5–6.6 ppm) due to resonance donation from the nitrogen lone pair.

-

Benzene Ring B (Benzyl): Appears as a multiplet ~7.3–7.4 ppm, typical of a monosubstituted benzene.

-

Methylene Bridge: A sharp doublet (if coupled to NH) or singlet around 4.3–4.4 ppm.[2]

-

Methyl Ester: A characteristic singlet at ~3.8 ppm.

Infrared (IR) Spectroscopy[2]

-

N-H Stretch: Single weak band ~3300–3400 cm⁻¹ (Secondary amine).[2]

-

C=O Stretch: Strong band ~1680–1700 cm⁻¹ (Conjugated ester).[2]

-

C-N Stretch: ~1270 cm⁻¹ (Aromatic amine).[2]

Synthesis Protocol: Reductive Amination

The most robust synthetic route is the Reductive Amination of methyl 4-aminobenzoate with benzaldehyde. This method is preferred over direct alkylation with benzyl bromide to avoid over-alkylation (formation of the tertiary amine).

Reaction Pathway

The reaction proceeds through a Schiff base (imine) intermediate, which is subsequently reduced.[6][7][8][9][10]

Figure 1: Reductive amination pathway ensuring mono-alkylation selectivity.[2]

Experimental Procedure (Bench Scale)

Reagents:

-

Methyl 4-aminobenzoate (1.0 eq)[2]

-

Sodium Borohydride (NaBH₄) (1.5 eq) or Sodium Cyanoborohydride (NaBH₃CN)[2]

-

Catalyst: Acetic Acid (glacial, catalytic amount)

Protocol:

-

Imine Formation: In a round-bottom flask, dissolve Methyl 4-aminobenzoate (10 mmol) and Benzaldehyde (10 mmol) in dry Methanol (30 mL). Add 2-3 drops of glacial acetic acid to catalyze imine formation.[2]

-

Equilibration: Stir the mixture at room temperature for 2–4 hours. Monitoring by TLC should show the disappearance of the primary amine and the appearance of a new, less polar imine spot.

-

Reduction: Cool the solution to 0°C in an ice bath. Carefully add NaBH₄ (15 mmol) in small portions (Caution: Gas evolution).[2]

-

Completion: Allow the reaction to warm to room temperature and stir for an additional 1–2 hours.

-

Quench & Workup: Quench with water (10 mL). Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes/EtOAc).[2]

Why this method? Direct alkylation using benzyl bromide often leads to the N,N-dibenzyl tertiary amine byproduct. The reductive route guarantees mono-substitution because the intermediate imine can only accept one hydride equivalent [3].

Reactivity & Applications

Methyl 4-(benzylamino)benzoate serves as a versatile scaffold in medicinal chemistry.[2]

Reactivity Flowchart

The compound possesses two reactive centers: the secondary amine (nucleophile) and the ester (electrophile).

Figure 2: Divergent synthetic pathways for library generation.[2]

Key Applications

-

UV Filter Development: Structural analogs of this compound (PABA esters) are historical UV-B blockers.[2] The benzyl group shifts the absorption maximum (

), allowing researchers to tune UV protection properties [4]. -

Anesthetic Analogs: As a derivative of benzocaine (ethyl 4-aminobenzoate), this compound is used in structure-activity relationship (SAR) studies to determine how N-substitution affects sodium channel blocking activity.[2]

-

Fluorescent Probes: The "push-pull" electronic system (donor amine, acceptor ester) creates intramolecular charge transfer (ICT) states, making it a candidate for solvatochromic dye research.

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).[2]

-

Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place. The secondary amine is prone to slow oxidation; store under inert atmosphere (Argon/Nitrogen) for long-term stability.[2]

References

-

National Center for Biotechnology Information.[2] (2025).[2][3] PubChem Compound Summary for CID 14425149, Methyl 4-(benzylamino)benzoate. Retrieved from [Link]

-

Master Organic Chemistry.[2] (2017).[2][6][8] Reductive Amination. Retrieved from [Link]

Sources

- 1. Methyl 4-(Benzylamino)benzoate|CAS 123876-56-2 [benchchem.com]

- 2. Methyl 4-(benzylamino)-3-nitrobenzoate | C15H14N2O4 | CID 12064511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-(benzylamino)benzoate | C15H15NO2 | CID 14425149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. redalyc.org [redalyc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

Methyl 4-(benzylamino)benzoate PubChem CID 14425149 data

This technical guide details the physicochemical profile, synthesis, and application of Methyl 4-(benzylamino)benzoate (PubChem CID 14425149), a critical intermediate in medicinal chemistry.

PubChem CID: 14425149 | CAS: 123876-56-2 Role: Pharmacophore Scaffold & Synthetic Intermediate

Executive Summary

Methyl 4-(benzylamino)benzoate is a secondary amine ester serving as a versatile building block in drug discovery. Structurally, it combines a lipophilic benzyl tail with a polar benzoate head , linked by a secondary amine. This architecture makes it a privileged scaffold for developing PPAR agonists , kinase inhibitors , and local anesthetic analogs . Its secondary amine functionality allows for further diversification (e.g., sulfonylation, acylation) to modulate biological activity and solubility.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| IUPAC Name | Methyl 4-(benzylamino)benzoate |

| Molecular Formula | C₁₅H₁₅NO₂ |

| Molecular Weight | 241.29 g/mol |

| Monoisotopic Mass | 241.110 g/mol |

| Physical State | Solid (Off-white to pale yellow powder) |

| Melting Point | 98–102 °C (Typical for this class) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |

| LogP (Predicted) | ~3.0 |

| H-Bond Donors | 1 (NH) |

| H-Bond Acceptors | 3 (O, N) |

| Topological PSA | 38.3 Ų |

Synthetic Methodologies

The synthesis of Methyl 4-(benzylamino)benzoate is best achieved via Reductive Amination , which offers higher selectivity and yield compared to direct alkylation.

Protocol A: Reductive Amination (Recommended)

This method minimizes over-alkylation (formation of the tertiary amine) and avoids harsh basic conditions.

Reagents:

-

Methyl 4-aminobenzoate (1.0 equiv)

-

Benzaldehyde (1.0–1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv, catalytic/pH adjustment)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

-

Imine Formation: Dissolve Methyl 4-aminobenzoate in DCE (0.2 M concentration). Add Benzaldehyde and Acetic Acid. Stir at room temperature for 30–60 minutes to allow equilibrium formation of the imine intermediate.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) in portions. STAB is preferred over NaBH₄ due to its mildness, reducing the imine selectively without touching the ester or aldehyde.

-

Quench: Monitor by TLC/LC-MS. Upon completion (typically 2–4 hours), quench with saturated aqueous NaHCO₃.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Hexane:EtOAc gradient).

Protocol B: Direct Alkylation (Alternative)

Use only if STAB is unavailable.

-

Reactants: Methyl 4-aminobenzoate + Benzyl Bromide + K₂CO₃ in DMF (60°C).

-

Risk: Significant formation of the N,N-dibenzyl byproduct.

Synthetic Pathway Visualization

Figure 1: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Structural Characterization

Verification of the product requires confirming the presence of the benzyl group and the retention of the methyl ester.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H) | Methyl ester protons (-COOCH ₃). |

| δ 4.38 (d/s, 2H) | Benzylic methylene protons (-NH-CH ₂-Ph). | |

| δ 4.50 (br s, 1H) | Amine proton (-NH -), exchangeable with D₂O. | |

| δ 6.60 (d, 2H) | Aromatic protons ortho to amino group (Shielded). | |

| δ 7.85 (d, 2H) | Aromatic protons ortho to ester group (Deshielded). | |

| δ 7.25–7.40 (m, 5H) | Benzyl aromatic ring protons. | |

| ¹³C NMR | δ 51.5 | Methoxy carbon. |

| δ 47.8 | Benzylic carbon. | |

| δ 167.0 | Carbonyl carbon (Ester). | |

| Mass Spectrometry | m/z 242.1 [M+H]⁺ | Protonated molecular ion (ESI+). |

Applications in Drug Development[1][8][9][10]

A. Scaffold for PPAR Agonists

Peroxisome Proliferator-Activated Receptors (PPARs) often require a lipophilic "tail" and an acidic "head."

-

Mechanism: The methyl ester of CID 14425149 acts as a prodrug precursor. Hydrolysis yields the free acid (4-(benzylamino)benzoic acid), which mimics the carboxylic acid pharmacophore found in fibrates.

-

Modification: The secondary amine can be acylated to introduce rigidity, a common tactic in optimizing PPAR

selectivity.

B. Kinase Inhibitor Intermediate

The 4-aminobenzoate core is a "privileged structure" in kinase inhibition (e.g., p38 MAP kinase).

-

Usage: The benzyl group occupies the hydrophobic pocket (Gatekeeper region) of the ATP binding site.

-

Workflow: The ester is often converted to an amide or hydrazide to interact with the hinge region of the kinase.

C. Local Anesthetic Analog

Structurally, this compound is the N-benzyl analog of Benzocaine (Ethyl 4-aminobenzoate).

-

SAR Insight: While N-alkylation generally reduces anesthetic potency compared to the primary amine, it increases lipophilicity (LogP ~3.0 vs 1.9 for Benzocaine), potentially altering membrane penetration kinetics.

Safety & Handling (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

References

-

Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

PubChem. (n.d.).[4] "Methyl 4-(benzylamino)benzoate (CID 14425149)." National Center for Biotechnology Information. Link

-

Popovski, E., et al. (2011).[5] "Synthesis of (Benzoylamino)methyl 4-[(Benzoylamino)methoxy]benzoate." Molbank, 2011(1), M711.[6] (Demonstrates reactivity of benzoate esters). Link

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. Methyl 4-(benzylamino)-3-nitrobenzoate | C15H14N2O4 | CID 12064511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

CAS number for Methyl 4-(benzylamino)benzoate vs nitro derivative

Title: Technical Whitepaper: Comparative Analysis of Methyl 4-(benzylamino)benzoate and its Nitro-Functionalized Analogs

Executive Summary: This technical guide provides a rigorous structural and synthetic analysis of Methyl 4-(benzylamino)benzoate (The Core Scaffold) versus its critical synthetic derivative, Methyl 4-(benzylamino)-3-nitrobenzoate (The Nitro Derivative). In drug discovery, these compounds represent divergent synthetic nodes: the former acts as a versatile secondary amine building block for N-functionalization, while the latter serves as an activated precursor for benzimidazole heterocycles via reductive cyclization. This document details their CAS identities, distinct synthetic methodologies, and handling protocols.

Part 1: Chemical Identity & CAS Registry[1][2][3]

The precise identification of these compounds is critical due to the high density of structural isomers in benzoate chemistry.

Table 1: Comparative Chemical Identity

| Feature | Methyl 4-(benzylamino)benzoate | Methyl 4-(benzylamino)-3-nitrobenzoate |

| Role | Core Scaffold / Intermediate | Activated Precursor (Benzimidazole synthesis) |

| CAS Number | 123876-56-2 | 68502-46-5 |

| Molecular Formula | C₁₅H₁₅NO₂ | C₁₅H₁₄N₂O₄ |

| Molecular Weight | 241.29 g/mol | 286.28 g/mol |

| Appearance | White to off-white solid | Yellow to orange crystalline solid |

| Electronic State | Electron-rich amine (Nucleophilic) | Electron-deficient ring (due to o-NO₂) |

| SMILES | COC(=O)C1=CC=C(NCC2=CC=CC=C2)C=C1 | COC(=O)C1=CC(C(NCC2=CC=CC=C2)=C1)=O |

Part 2: Synthetic Pathways & Causality

Expert Insight: The synthesis of these two molecules requires fundamentally different strategies driven by the electronic nature of the benzene ring.

-

Methyl 4-(benzylamino)benzoate (The Core):

-

Challenge: Direct alkylation of methyl 4-aminobenzoate with benzyl bromide often leads to over-alkylation (tertiary amines).

-

Solution:Reductive Amination . Using benzaldehyde and a reducing agent (NaBH(OAc)₃) ensures mono-alkylation selectivity. The ester group remains stable under these mild conditions.

-

-

Methyl 4-(benzylamino)-3-nitrobenzoate (The Nitro Derivative):

-

Mechanism:Nucleophilic Aromatic Substitution (SₙAr) .

-

Causality: The nitro group at the 3-position is not just a substituent; it is the activating group. It withdraws electron density, making the 4-position (occupied by a leaving group like Cl or F) susceptible to attack by benzylamine. Without this nitro group, SₙAr would fail under mild conditions.

-

Visualization: Divergent Synthesis Workflows

Figure 1: Divergent synthetic strategies. The "Core" utilizes reductive amination for selectivity, while the "Nitro Derivative" exploits the electron-withdrawing nitro group for substitution chemistry.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methyl 4-(benzylamino)benzoate (Reductive Amination)

Targeting CAS 123876-56-2

Rationale: Sodium triacetoxyborohydride (STAB) is chosen over NaBH₄ to prevent reduction of the ester and to minimize imine reduction prior to formation.

-

Reagents: Methyl 4-aminobenzoate (1.0 eq), Benzaldehyde (1.0 eq), NaBH(OAc)₃ (1.4 eq), Acetic Acid (1.0 eq), DCE (Dichloroethane).

-

Procedure:

-

Dissolve Methyl 4-aminobenzoate and Benzaldehyde in DCE under N₂ atmosphere.

-

Add Acetic Acid (catalyst for imine formation) and stir for 30 min at Room Temperature (RT).

-

Add NaBH(OAc)₃ portion-wise over 15 minutes.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). Consumption of aldehyde usually occurs within 2-4 hours.

-

Quench: Add saturated NaHCO₃ solution carefully (gas evolution).

-

Workup: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexanes).

-

Protocol B: Synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate (SₙAr)

Targeting CAS 68502-46-5

Rationale: The reaction is exothermic. Temperature control is vital to prevent hydrolysis of the methyl ester.

-

Reagents: Methyl 4-chloro-3-nitrobenzoate (1.0 eq), Benzylamine (1.1 eq), Triethylamine (1.2 eq), Ethanol or DMF.

-

Procedure:

-

Dissolve Methyl 4-chloro-3-nitrobenzoate in Ethanol (0.5 M concentration).

-

Cool solution to 0°C.

-

Add Triethylamine followed by the slow addition of Benzylamine (dropwise).

-

Allow to warm to RT. The solution will turn deep yellow/orange (characteristic of nitro-aniline chromophores).

-

Reflux: Heat to 60°C for 3 hours if conversion is slow.

-

Precipitation: Pour the reaction mixture into ice-cold water. The product, being hydrophobic, will precipitate as a yellow solid.

-

Filtration: Filter and wash with cold water.

-

Validation: ¹H NMR will show the disappearance of the aromatic doublet corresponding to the C4-H adjacent to Cl and the appearance of the NH broad singlet (~8.5 ppm).

-

Part 4: Analytical Characterization & Handling

Spectral Differentiation:

-

Color: The most immediate visual difference is color. The Nitro derivative (CAS 68502-46-5) is intensely colored (yellow/orange) due to the "push-pull" electronic system (Amino donor -> Nitro acceptor). The non-nitro analog (CAS 123876-56-2) is white/colorless.

-

NMR Shift: In the nitro derivative, the benzyl methylene protons (-CH₂-) will be shifted downfield (deshielded) compared to the non-nitro analog due to the ortho-nitro group's inductive effect.

Stability & Storage:

-

Methyl 4-(benzylamino)benzoate: Stable at RT.[1] Store in a cool, dry place. Sensitive to oxidation over long periods (amine oxidation).

-

Methyl 4-(benzylamino)-3-nitrobenzoate: Light sensitive. Store in amber vials. The nitro group makes the compound potentially explosive if heated under confinement (though low risk for this specific derivative, standard nitro-compound precautions apply).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14425149, Methyl 4-(benzylamino)benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12064511, Methyl 4-(benzylamino)-3-nitrobenzoate. Retrieved from [Link]

Sources

Solubility Profiling & Process Optimization: Methyl 4-(benzylamino)benzoate

Executive Summary

Methyl 4-(benzylamino)benzoate (CAS: 123876-56-2) is a critical pharmacophore and intermediate in the synthesis of antifolates, local anesthetics, and UV-protective agents.[1] Its solubility profile is governed by the interplay between the lipophilic benzyl/benzoate moieties and the hydrogen-bonding capability of the secondary amine.

This technical guide provides a comprehensive analysis of its solubility behavior, thermodynamic driving forces, and practical protocols for solvent selection in purification and reaction engineering.

Physicochemical Profile & Structural Analysis[2]

Understanding the solubility of Methyl 4-(benzylamino)benzoate requires a dissection of its molecular architecture. The molecule exhibits a "push-pull" electronic system where the amino group acts as an electron donor and the ester group as an acceptor, influencing its polarity and crystal lattice energy.

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 241.29 g/mol | Moderate size; kinetics of dissolution are generally fast. |

| LogP (Predicted) | ~3.0 | Lipophilic. Poor water solubility; high affinity for organic solvents. |

| H-Bond Donors | 1 (Secondary Amine) | Facilitates solubility in protic solvents (Alcohols) via H-bonding. |

| H-Bond Acceptors | 3 (Ester Oxygens, Amine N) | Allows interaction with polar solvents like DMSO and DMF. |

| pKa (Amine) | ~2.5 - 3.5 (Conjugated) | Low basicity due to electron-withdrawing ester; requires strong acid for salt formation. |

Mechanistic Insight: The "Solubility Window"

The secondary amine (-NH-) is the critical solubility handle. While the benzyl and benzoate rings drive the molecule towards non-polar solvents (DCM, Toluene), the amine allows for significant solubility in alcohols. This duality makes Ethanol and Methanol ideal "swing" solvents—soluble at high temperatures (breaking the crystal lattice) and sparingly soluble at low temperatures (favoring crystallization).

Qualitative Solubility Matrix

The following matrix categorizes solvent compatibility based on dielectric constant (

| Solvent Class | Representative Solvents | Solubility Status | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction media (Alkylation, SNAr). Not suitable for recrystallization due to high boiling points and excessive solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction, Chromatography loading. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Recrystallization (Ideal). High solubility at reflux; moderate/low at RT/0°C. |

| Esters | Ethyl Acetate | Moderate | Partitioning, Crystallization co-solvent. |

| Ethers | THF, 1,4-Dioxane | Good | Reaction media (Reductive Amination).[2] |

| Hydrocarbons | Hexane, Heptane, Toluene | Low / Sparingly | Anti-solvent for precipitation; Toluene may solubilize at high temps. |

| Aqueous | Water, PBS (pH 7.4) | Insoluble (<0.1 mg/mL) | Wash solvent to remove inorganic salts. |

Critical Note: The solubility in alcohols can be significantly enhanced by slight acidification (forming the ammonium salt), but this alters the chemical species. For the neutral parent compound, pure alcohols or alcohol/water mixtures are standard.

Thermodynamic Framework & Protocol Design

To optimize a process (e.g., crystallization yield), one must move beyond qualitative observations to thermodynamic quantification using the van't Hoff equation :

Where

Protocol 1: Saturation Shake-Flask Method (Standard)

Use this protocol to generate precise solubility curves for regulatory filing or process scaling.

-

Preparation: Add excess Methyl 4-(benzylamino)benzoate solid to 10 mL of the target solvent in a crimp-sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C, 40°C, 60°C) for 24–48 hours to ensure thermodynamic equilibrium.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification: Dilute the filtrate and analyze via HPLC-UV (254 nm).

-

Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Formic Acid.

-

Column: C18 Reverse Phase.

-

-

Calculation: Plot

vs.

Process Optimization Workflows

Solvent Selection Logic

The choice of solvent dictates the purity and yield of the final product. The following decision tree guides the selection process based on the operational goal.

Figure 1: Decision matrix for solvent selection based on unit operation requirements.

Protocol 2: Recrystallization from Ethanol

Based on the solubility differential of secondary amine benzoates.

-

Dissolution: Charge crude Methyl 4-(benzylamino)benzoate into a flask. Add Ethanol (95% or Absolute) at a ratio of 5 mL per gram of solid.

-

Heating: Heat the mixture to reflux (~78°C) with stirring. If solids remain, add Ethanol in 1 mL increments until fully dissolved.

-

Note: If the solution is colored, add activated carbon (5% w/w) and filter hot through Celite.

-

-

Nucleation: Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours. Do not shock cool, as this traps impurities.

-

Maturation: Cool further to 0–4°C in an ice bath for 1 hour to maximize yield.

-

Isolation: Filter the white crystalline solid under vacuum. Wash the cake with cold Ethanol (0°C).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14425149, Methyl 4-(benzylamino)benzoate. Retrieved from [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Journal of Organic Chemistry.[3] Retrieved from [Link]

- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Sources

Structural and Pharmacological Divergence: A Technical Analysis of Methyl 4-(benzylamino)benzoate vs. Benzocaine

Executive Summary

The para-aminobenzoic acid (PABA) ester scaffold is a cornerstone in the development of local anesthetics and pharmaceutical intermediates. While Benzocaine (Ethyl 4-aminobenzoate) is globally recognized as a potent topical anesthetic, its structural analog, Methyl 4-(benzylamino)benzoate , serves a distinctly different role in chemical research and drug discovery. This whitepaper provides an in-depth comparative analysis of these two compounds, exploring how subtle functional group modifications—specifically ester chain length and amine alkylation—fundamentally dictate their physicochemical properties, receptor pharmacodynamics, and synthetic pathways.

Structural Causality and Physicochemical Properties

The functional divergence between Benzocaine and Methyl 4-(benzylamino)benzoate is rooted in two specific structural modifications:

-

Ester Alkyl Chain: Benzocaine possesses an ethyl ester, whereas the analog features a methyl ester.

-

Amine Substitution: Benzocaine retains a primary amine (

), while the analog is a secondary amine, having been substituted with a bulky benzyl group (

The introduction of the benzyl group drastically increases the lipophilicity and steric bulk of the molecule. Furthermore, the transition from a primary to a secondary amine eliminates one hydrogen bond donor. In the context of rational drug design, these modifications alter the molecule's ability to interface with biological targets, shifting its utility from a clinical therapeutic to a synthetic intermediate [[1]]().

Table 1: Quantitative Physicochemical Comparison

| Property | Benzocaine | Methyl 4-(benzylamino)benzoate | Pharmacological Implication |

| CAS Number | 94-09-7 | 123876-56-2 | N/A |

| Molecular Formula | Increased carbon count drives hydrophobicity. | ||

| Molecular Weight | 165.19 g/mol | 241.28 g/mol | Higher MW in the analog reduces rapid mucosal diffusion. |

| Ester Group | Ethyl ( | Methyl ( | Ethyl group optimizes the partition coefficient for topical anesthesia. |

| Amine Type | Primary ( | Secondary ( | Benzyl substitution creates severe steric hindrance. |

| H-Bond Donors | 2 | 1 | Reduced H-bonding capacity alters receptor affinity. |

| Topological Polar Surface Area | 46.0 Ų | 38.3 Ų | Lower TPSA in the analog indicates higher lipid solubility. |

Pharmacodynamics: Receptor Interaction and Steric Hindrance

Benzocaine exerts its pharmacological effect by reversibly binding to the

Conversely, Methyl 4-(benzylamino)benzoate is not utilized as an anesthetic 3. The causality behind this loss of function lies in steric clash . The VDSC binding pocket is highly conserved and dimensionally restricted. The bulky benzyl ring on the amine nitrogen prevents the molecule from achieving the optimal spatial orientation required to stabilize the channel's inactivated conformation.

Fig 1. Mechanistic pathway of Benzocaine-mediated voltage-gated sodium channel (VDSC) blockade.

Experimental Workflows: Self-Validating Synthetic Protocols

The synthesis of these two compounds requires entirely different chemical strategies. Benzocaine is synthesized via a classic Fischer esterification, while Methyl 4-(benzylamino)benzoate is generated through reductive amination. The protocols below are designed as self-validating systems, ensuring that intermediate success can be empirically verified at each step.

Protocol A: Synthesis of Benzocaine (Fischer Esterification)

Objective: Convert 4-aminobenzoic acid (PABA) to Ethyl 4-aminobenzoate.

-

Reaction Setup: To a 250 mL round-bottom flask, add 10.0 g of PABA (1.0 eq) and 100 mL of absolute ethanol. Causality: Ethanol acts as both the solvent and the reactant. Using a vast molar excess drives the equilibrium toward the ester product (Le Chatelier's Principle).

-

Catalysis: Slowly add 2.0 mL of concentrated

dropwise while stirring. Causality: The acid protonates the carboxylic carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon to facilitate nucleophilic attack by ethanol. -

Reflux & Validation: Attach a reflux condenser and heat the mixture to 80°C for 2 hours.

-

Self-Validation: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the baseline PABA spot (

) completely disappears, replaced by a higher-running Benzocaine spot (

-

-

Workup: Cool the solution to room temperature and slowly add a 10%

aqueous solution until the pH reaches 8.-

Self-Validation: The

deprotonates the highly soluble anilinium sulfate salt. The cessation of

-

-

Isolation: Vacuum filter the precipitate, wash with ice-cold water, and recrystallize from a minimal amount of hot ethanol/water to yield pure Benzocaine crystals.

Protocol B: Synthesis of Methyl 4-(benzylamino)benzoate (Reductive Amination)

Objective: Alkylate the primary amine of Methyl 4-aminobenzoate using Benzaldehyde.

-

Imine Formation: Dissolve 5.0 g of Methyl 4-aminobenzoate (1.0 eq) in 50 mL of dry Dichloromethane (DCM). Add 3.4 mL of Benzaldehyde (1.1 eq) and 0.5 mL of glacial acetic acid.

-

Causality: The weak acid catalyzes the condensation reaction by protonating the benzaldehyde carbonyl, leading to the formation of an electrophilic iminium ion intermediate.

-

Self-Validation: Stir for 30 minutes at room temperature. A distinct shift to a deep yellow tint in the solution visually confirms the formation of the conjugated Schiff base (imine/iminium intermediate).

-

-

Selective Reduction: Portion-wise, add 9.5 g of Sodium triacetoxyborohydride (

) (1.5 eq) to the flask.-

Causality:

is chosen specifically over Sodium Borohydride (

-

-

Reaction Monitoring: Stir the mixture under an inert

atmosphere for 12 hours.-

Self-Validation: Analyze an aliquot via LC-MS. The disappearance of the 151 m/z peak (starting material) and the emergence of a dominant 241 m/z peak (

) confirms successful reductive amination.

-

-

Workup: Quench the reaction with 50 mL of saturated

to neutralize the acetic acid and destroy excess reducing agent. Extract the organic layer, dry over anhydrous

Fig 2. Divergent synthetic workflows for Benzocaine and Methyl 4-(benzylamino)benzoate.

Conclusion

While Benzocaine and Methyl 4-(benzylamino)benzoate share a fundamental benzoate backbone, their distinct functional group modifications dictate entirely different chemical behaviors. Benzocaine's primary amine and ethyl ester provide the perfect balance of lipophilicity and steric freedom to act as a potent VDSC blocker. Conversely, the bulky benzyl substitution and methyl ester of Methyl 4-(benzylamino)benzoate render it ineffective as an anesthetic due to steric clash at the receptor site, relegating its highly lipophilic structure to use as a specialized intermediate in advanced organic synthesis.

References

- PubChem: Methyl 4-(benzylamino)benzoate (CID 14425149).

- Clinical Pharmacology of Local Anesthetics. NYSORA (New York School of Regional Anesthesia).

- Benzocaine Topical Spray: A Local Anesthetic For Pain Management. International Journal of Pharmaceutical Sciences (IJPS).

- Methyl 4-(Benzylamino)

Sources

Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Validation of Methyl 4-(benzylamino)benzoate

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Structural characterization, mechanistic synthesis, and self-validating analytical workflows.

Executive Summary

In modern drug discovery and medicinal chemistry, highly functionalized aromatic scaffolds serve as critical building blocks for active pharmaceutical ingredients (APIs). Methyl 4-(benzylamino)benzoate (CAS: 123876-56-2) is a highly versatile intermediate characterized by a secondary amine linker bridging two distinct aromatic systems, terminating in a methyl ester[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a field-proven, chemoselective synthetic protocol, and outlines a self-validating analytical framework to ensure batch integrity for downstream pharmaceutical applications.

Chemical Identity & Physicochemical Profiling

The molecular architecture of methyl 4-(benzylamino)benzoate dictates its reactivity and physicochemical behavior. The presence of the electron-withdrawing methyl ester para to the amine reduces the nucleophilicity of the secondary nitrogen compared to a standard aliphatic amine. This electronic deactivation is a critical factor when designing subsequent functionalization steps (e.g., acylation or alkylation).

Table 1 summarizes the core quantitative data and computational descriptors for the molecule[1].

Table 1: Physicochemical and Structural Properties

| Property | Value | Causality / Implication |

| IUPAC Name | Methyl 4-(benzylamino)benzoate | Standardized nomenclature for regulatory filing. |

| CAS Registry Number | 123876-56-2 | Unique identifier for chemical sourcing and safety data[1]. |

| Molecular Formula | C15H15NO2 | Defines the atomic composition and stoichiometric baseline[1]. |

| Molecular Weight | 241.28 g/mol | Essential for molarity calculations and yield determination[1]. |

| Monoisotopic Mass | 241.1102 Da | Target exact mass for high-resolution LC-MS validation[1]. |

| TPSA | 38.3 Ų | Indicates excellent membrane permeability potential (Rule of 5 compliant)[1]. |

Mechanistic Synthesis: Chemoselective Reductive Amination

The Causality of Synthetic Design

Direct alkylation of methyl 4-aminobenzoate with benzyl bromide often leads to uncontrollable over-alkylation, yielding tertiary amine byproducts. To achieve absolute chemoselectivity, we employ a two-step reductive amination strategy[2].

-

Condensation: Methyl 4-aminobenzoate is reacted with benzaldehyde to form the transient imine intermediate, benzoic acid, 4-[(phenylmethylene)amino]-, methyl ester (CAS: 4112-09-8).

-

Reduction: Sodium triacetoxyborohydride (

) is selected as the reducing agent. Why? Unlike standard sodium borohydride (

Fig 1: Chemoselective reductive amination workflow for methyl 4-(benzylamino)benzoate.

Step-by-Step Protocol

-

Imine Formation: Dissolve 1.0 equivalent of methyl 4-aminobenzoate and 1.05 equivalents of benzaldehyde in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate iminium ion formation. Stir at room temperature for 2 hours.

-

Chemoselective Reduction: Portion-wise, add 1.5 equivalents of

to the reaction mixture. The mild exotherm should be controlled by a water bath. -

Reaction Maturation: Stir the suspension for 12 hours at ambient temperature under an inert nitrogen atmosphere.

-

Quenching & Workup: Quench the reaction strictly with saturated aqueous

to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous layer with dichloromethane (DCM). -

Purification: Dry the combined organic layers over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure secondary amine[2].

Analytical Validation: A Self-Validating System

Trustworthiness in chemical synthesis requires a self-validating analytical matrix. A single analytical method is prone to false positives (e.g., co-eluting impurities). By triangulating purity, mass, and structural connectivity, we establish a robust release criteria system.

Fig 2: Self-validating analytical decision matrix for batch release.

Analytical Methodologies & Expected Outcomes

-

HPLC-UV (Purity Assessment):

-

Method: C18 Reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% TFA).

-

Detection: UV at 254 nm (optimal for the conjugated aromatic systems).

-

Pass Criteria: >98% Area Under Curve (AUC).

-

-

LC-MS (Mass Confirmation):

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Causality: Confirms the exact mass of the synthesized molecule.

-

Expected Result: A dominant molecular ion peak at m/z 242.11 (

)[1].

-

-

H NMR (Structural Elucidation):

-

Method: 400 MHz in

. -

Diagnostic Peaks:

- ~3.85 ppm (singlet, 3H): Confirms the intact methyl ester.

-

~4.35 ppm (singlet, 2H): Confirms the benzylic

-

~6.60 ppm (doublet, 2H) &

-

Strategic Applications in Drug Development

Methyl 4-(benzylamino)benzoate is not merely an endpoint; it is a strategic precursor. Its dual-functional nature allows for orthogonal modifications:

-

Scaffold Diversification: The secondary amine can undergo further derivatization, such as acylation to form amides or reaction with isocyanates to form ureas, which are common pharmacophores in kinase inhibitors and HDAC inhibitors[2].

-

Saponification: The methyl ester can be quantitatively hydrolyzed to the corresponding carboxylic acid using LiOH or NaOH. This acid can subsequently be utilized in peptide coupling reactions (using HATU or EDC/HOBt) to synthesize complex macrocycles or targeted therapeutics.

By adhering to the rigorous synthetic and analytical protocols outlined in this whitepaper, research teams can ensure the reproducible generation of this critical intermediate, thereby de-risking downstream drug development pipelines.

References

-

PubChem Database. "Methyl 4-(benzylamino)benzoate | C15H15NO2 | CID 14425149" National Center for Biotechnology Information. Available at:[Link]

-

National Institutes of Health (PMC). "Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models." J Med Chem. Available at:[Link]

Sources

The Ascendant Role of N-benzyl PABA Esters in Modern Medicinal Chemistry: A Technical Guide

Introduction: Beyond the Sunscreen—Reimagining the Potential of PABA Scaffolds

Para-aminobenzoic acid (PABA), a well-established entity in pharmaceutical and cosmetic formulations, has long been recognized for its utility as a precursor in the synthesis of essential vitamins and as a UV-filtering agent.[1] However, the inherent structural versatility of the PABA scaffold, with its reactive amino and carboxylic acid functionalities, presents a fertile ground for extensive chemical modification, paving the way for the development of novel therapeutic agents.[1][2][3] This guide delves into a particularly promising, yet underexplored, class of PABA derivatives: N-benzyl p-aminobenzoic acid (PABA) esters. The strategic introduction of a benzyl group onto the nitrogen atom of the PABA molecule, coupled with esterification of the carboxylic acid, gives rise to a new chemical space with the potential for diverse pharmacological activities. This document will provide an in-depth exploration of the synthesis, known biological applications, and future potential of N-benzyl PABA esters in medicinal chemistry, aimed at researchers and professionals in drug discovery and development.

The Synthetic Gateway to N-benzyl PABA Esters: A Methodical Approach

The synthesis of N-benzyl PABA esters can be approached through two primary routes: N-benzylation of a PABA ester or esterification of N-benzyl PABA. The choice of route is often dictated by the desired ester group and the overall synthetic strategy.

Route A: N-benzylation of a Pre-formed PABA Ester

This approach commences with the readily available ethyl p-aminobenzoate (Benzocaine), a widely used local anesthetic. The N-benzylation can be achieved through a nucleophilic substitution reaction with benzyl halide.

Experimental Protocol: Synthesis of Ethyl N-benzyl-p-aminobenzoate

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl p-aminobenzoate (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to act as a proton scavenger.

-

Benzyl Halide Addition: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out of the solution.

-

Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl N-benzyl-p-aminobenzoate.

Route B: Esterification of N-benzyl-p-aminobenzoic Acid

Alternatively, one can first synthesize N-benzyl-p-aminobenzoic acid and subsequently esterify the carboxylic acid group.

Experimental Protocol: Synthesis of N-benzyl-p-aminobenzoic Acid followed by Esterification

-

Step 1: Synthesis of N-benzyl-p-aminobenzoic acid A review of synthetic methodologies for aminobenzoic acid derivatives suggests that N-benzylation of p-aminobenzoic acid can be achieved by refluxing with a benzyl halide in the presence of a base like pyridine for an extended period (e.g., over 24 hours).[3]

-

Step 2: Fischer Esterification The resulting N-benzyl-p-aminobenzoic acid can then be esterified using a classical Fischer esterification method. This involves refluxing the acid with an excess of the desired alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

Biological Applications and Therapeutic Potential: An Emerging Landscape

While the medicinal chemistry of N-benzyl PABA esters is a nascent field, preliminary investigations into related structures and the broader class of N-substituted PABA derivatives suggest several promising avenues for therapeutic intervention.

Antimicrobial Activity

PABA and its derivatives have a long-standing history in antimicrobial research.[4] While a study on the ortho-isomer, N-benzyl-2-aminobenzoic acid, reported a lack of antibacterial activity against a panel of common pathogens, this does not preclude the potential of the para-isomer or its esters.[5] The structural nuances between isomers can dramatically alter biological activity. Further screening of N-benzyl PABA esters against a diverse range of bacterial and fungal strains is warranted to fully explore their antimicrobial potential.

Anti-inflammatory Properties

The anti-inflammatory potential of N-benzylated aromatic scaffolds is an area of active investigation. For instance, N-benzyl-4-bromobenzamide has demonstrated the ability to inhibit the production of pro-inflammatory mediators. While this is an amide derivative, it underscores the potential of the N-benzyl moiety to confer anti-inflammatory activity. It is plausible that N-benzyl PABA esters could exhibit similar or enhanced anti-inflammatory effects, and this represents a key area for future research.

Anticancer Potential

The PABA scaffold is a constituent of several anticancer drugs, and numerous derivatives have been explored for their cytotoxic effects against various cancer cell lines.[1][6] The introduction of a lipophilic benzyl group could enhance the cellular uptake and interaction of these compounds with intracellular targets. A study on N-alkyl derivatives of 4-aminobenzoic acid has reported on their anticancer properties, suggesting that substitution on the amino group is a viable strategy for developing new anticancer agents. Therefore, the evaluation of N-benzyl PABA esters for their antiproliferative activity against a panel of cancer cell lines is a logical and promising direction for future research.

Structure-Activity Relationships (SAR): The Influence of the N-benzyl Group

The introduction of a benzyl group to the PABA ester scaffold is expected to significantly impact its physicochemical properties and, consequently, its biological activity.

-

Lipophilicity: The benzyl group substantially increases the lipophilicity of the molecule compared to the parent PABA ester. This can enhance membrane permeability and cellular uptake, potentially leading to increased potency.

-

Steric Hindrance: The bulky benzyl group can influence the binding of the molecule to its biological target. This steric hindrance can either be beneficial, by promoting a specific binding conformation, or detrimental, by preventing access to the active site.

-

Aromatic Interactions: The phenyl ring of the benzyl group can engage in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket of a target protein, thereby increasing binding affinity.

Further SAR studies, involving variations in the ester alkyl chain and substitutions on the benzyl ring, are necessary to elucidate the precise structural requirements for optimal activity in different therapeutic areas.

Future Directions and Conclusion

The exploration of N-benzyl PABA esters in medicinal chemistry is in its early stages, yet the foundational knowledge of PABA derivatives and the intriguing properties of N-benzylated compounds suggest a promising future. This technical guide has outlined the synthetic pathways to access these molecules and highlighted their potential applications in antimicrobial, anti-inflammatory, and anticancer research.

Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis and comprehensive biological evaluation of a library of N-benzyl PABA esters with varying ester groups and substituted benzyl rings.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which these compounds exert their biological effects.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to assess the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

References

-

Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

- Kapoor, A., & Dahiya, S. K. (n.d.).

- Mallamaci, R., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.

- Odion, E. E., et al. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening.

- Narasimhan, B., et al. (n.d.).

- Kapoor, A., & Dahiya, S. K. (n.d.).

- Haroon, F., et al. (2023).

- Haroon, F., et al. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having anticancer...

- Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online.

- Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

- Pietrzak, M., et al. (2017). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.

- Haroon, F., et al. (n.d.). Synthetic routes of p-aminobenzoic acid derivatives having...

- Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines. (n.d.). Bentham Science.

- Mallamaci, R., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI.

- Haroon, F., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.

Sources

- 1. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. CN102311356A - Synthetic method of ethyl p-aminobenzoate - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic method of ethyl p-aminobenzoate - Eureka | Patsnap [eureka.patsnap.com]

Safety data sheet (SDS) for Methyl 4-(benzylamino)benzoate

Title: Mechanistic Safety and Handling Whitepaper: Methyl 4-(benzylamino)benzoate (CAS 123876-56-2)

Executive Summary

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a predictive science rooted in molecular structure. Methyl 4-(benzylamino)benzoate (CAS 123876-56-2) is a specialized intermediate utilized in advanced organic synthesis and pharmaceutical development[1]. This whitepaper transcends standard Safety Data Sheet (SDS) templates by detailing the causality behind its physicochemical behavior, toxicological profile, and the self-validating experimental protocols required for its safe handling.

Physicochemical Profiling & Structural Causality

The core structural motif of Methyl 4-(benzylamino)benzoate consists of a central para-aminobenzoate scaffold modified by a benzyl group at the amine and a methyl ester. This specific arrangement dictates its macroscopic properties, reactivity, and safety requirements. The molecular formula is C15H15NO2, with a molecular weight of 241.29 g/mol [2].

Table 1: Key Physicochemical Properties and Structural Implications

| Property | Value / Description | Mechanistic Implication for Handling |

| CAS Number | 123876-56-2[2] | Unique identifier for inventory and regulatory tracking. |

| Molecular Weight | 241.29 g/mol [2] | Moderate size; limits ambient volatility but allows for aerosolized dust exposure. |

| Physical State | Solid (Crystalline) | Prone to micro-dust generation; requires HEPA-filtered engineering controls[3]. |

| Lipophilicity | High (Predicted LogP >3.0) | The benzyl substitution significantly increases lipid solubility compared to the parent aminobenzoate, enhancing dermal penetration risk. |

| Chemical Stability | Stable under standard conditions | The ester linkage is susceptible to hydrolysis under strong aqueous acidic or basic conditions, which informs decontamination strategies[4]. |

Mechanistic Toxicology & Hazard Assessment

While empirical toxicological data for this specific benzyl derivative is continually evolving, we can accurately predict its hazard profile by analyzing its parent scaffold, methyl 4-aminobenzoate (CAS 619-45-4). The parent compound exhibits established GHS classifications including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[5].

Causality of Irritation: The secondary amine and the ester carbonyl act as hydrogen bond donors/acceptors, interacting with biological nucleophiles in the corneal and respiratory epithelia, leading to localized inflammation (H315, H319)[3]. Furthermore, the addition of the bulky, lipophilic benzyl group enhances the molecule's ability to traverse the stratum corneum, necessitating stringent dermal protection.

Metabolic Degradation: If systemic exposure occurs, the compound is subjected to Phase I metabolism. The ester group is a prime target for hepatic esterases, while the benzylamine moiety is susceptible to CYP450-mediated N-dealkylation.

Figure 1: Predicted Phase I metabolic degradation pathway of Methyl 4-(benzylamino)benzoate.

Table 2: GHS Hazard Statements and Precautionary Directives

| GHS Code | Hazard Statement | Preventive Causality |

| H302 | Harmful if swallowed[5] | Avoid eating/drinking in the lab; systemic toxicity via metabolic intermediates. |

| H315 | Causes skin irritation[5] | Lipophilic nature disrupts epidermal lipid bilayers; requires nitrile PPE. |

| H319 | Causes serious eye irritation[3] | Interaction with corneal proteins; mandates chemical splash goggles. |

| H335 | May cause respiratory irritation[3] | Micro-crystalline dust inhalation triggers mucosal inflammation. |

Experimental Workflows for Safe Handling & Spill Mitigation

Standard operating procedures often fail because they lack a feedback loop. The following protocol for handling and spill mitigation is designed as a self-validating system: every action has a verifiable endpoint.

Step-by-Step Spill Mitigation Protocol:

-

Hazard Isolation: Immediately secure the area. Because the compound is a fine crystalline solid, dry sweeping will aerosolize the particles, exacerbating inhalation risks (H335)[3].

-

PPE Selection: Don double nitrile gloves (specifically chosen due to the compound's lipophilicity), a P100/N95 particulate respirator, and chemical safety goggles.

-

Containment & Recovery: Do not use dry brushes. Lightly mist the spill area with a 70% isopropanol/water solution to agglomerate the dust, then recover using a HEPA-filtered vacuum or wet-wiping technique.

-

Chemical Decontamination: Wash the affected surface with a mild alkaline detergent (e.g., 1% NaOH or specialized lab cleaner). The alkaline environment promotes the hydrolysis of the ester linkage, neutralizing the active intermediate into more water-soluble, easily removable salts.

-

Analytical Verification: The process is not complete until validated. Perform a surface swab and analyze via LC-MS to confirm the absence of the parent mass.

Figure 2: Sequential experimental workflow for solid chemical spill mitigation and verification.

Analytical Validation Protocol (LC-MS)

To ensure trustworthiness in laboratory hygiene and compound integrity, an analytical validation step is mandatory.

-

Objective: Verify surface decontamination and assess compound purity.

-

Sample Preparation: Extract surface swabs in 1 mL of LC-MS grade Methanol. Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

-

Chromatographic Conditions: Use a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in water; Mobile phase B: 0.1% Formic acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

-

Detection: Electrospray Ionization (ESI) in positive mode. Monitor the parent ion at m/z 242.1 [M+H]+.

-

Causality of Method: The acidic mobile phase ensures the secondary amine remains protonated, guaranteeing strong signal intensity and sharp peak shapes. This makes the assay highly sensitive and acts as a self-validating check for trace laboratory contamination.

References

-

Title: CHEMBL3264964 | Methyl 4-(benzylamino)benzoate Overview Source: Ontosight URL: [Link]

-

Title: Material Safety Data Sheet - Methyl 4-aminobenzoate, 98% Source: Cole-Parmer URL: [Link]

Sources

Methyl 4-(benzylamino)benzoate melting point and boiling point

Technical Guide: Methyl 4-(benzylamino)benzoate

Executive Summary

Methyl 4-(benzylamino)benzoate (CAS: 123876-56-2) is a critical secondary amine intermediate used in the synthesis of complex pharmaceutical agents, including phosphodiesterase type 5 (PDE5) inhibitors and antifolates.[1][2][3][4][5][6] Structurally, it consists of a p-aminobenzoic acid (PABA) methyl ester core functionalized with an N-benzyl group. This modification alters the lipophilicity and electronic properties of the parent ester, serving as a versatile scaffold for further N-alkylation or acylation in drug discovery.

This guide provides a comprehensive technical profile, focusing on the rigorous determination of its physical properties, validated synthesis protocols via reductive amination, and analytical characterization.

Part 1: Physicochemical Profile[5][7]

Data Integrity Note: While the parent compound (Methyl 4-aminobenzoate) has well-established standard values, the N-benzyl derivative is often generated in situ or used immediately as an intermediate. The values below represent a synthesis of predicted thermodynamic data and experimental ranges from structural analogs.

| Property | Value / Description | Confidence Level |

| CAS Number | 123876-56-2 | High (Verified) |

| Molecular Formula | C₁₅H₁₅NO₂ | High |

| Molecular Weight | 241.29 g/mol | High |

| Physical State | Off-white to pale yellow solid | High (Experimental observation) |

| Melting Point (MP) | 98 – 105 °C (Predicted/Analogous) | Medium (Requires DSC validation) |

| Boiling Point (BP) | ~390 – 410 °C (at 760 mmHg) | High (Predicted via Antoine Eq.) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | High |

| pKa (Amine) | ~3.5 – 4.0 (Reduced basicity due to conjugation) | High |

Thermodynamic Analysis: The introduction of the benzyl group to the nitrogen atom of methyl 4-aminobenzoate (MP 110–112 °C) typically disrupts the efficient intermolecular hydrogen bonding network (N-H···O=C) found in the parent crystal lattice. Consequently, the melting point of the N-benzyl derivative is often slightly depressed relative to the primary amine, despite the increase in molecular weight.

Part 2: Synthesis & Purification Protocol

Methodology: Reductive Amination (Indirect) Rationale: Direct alkylation of methyl 4-aminobenzoate with benzyl bromide is prone to over-alkylation (forming the N,N-dibenzyl byproduct). The reductive amination pathway ensures mono-alkylation selectivity.

Reagents:

-

Substrate: Methyl 4-aminobenzoate (1.0 equiv)

-

Electrophile: Benzaldehyde (1.05 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv) or NaBH₄ (with AcOH)

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Catalyst: Acetic Acid (AcOH, 1-2 equiv)

Step-by-Step Protocol:

-

Imine Formation (Equilibrium Phase):

-

Charge a dry reaction vessel with Methyl 4-aminobenzoate (10 mmol) and anhydrous MeOH (30 mL).

-

Add Benzaldehyde (10.5 mmol) and Acetic Acid (10 mmol).

-

Critical Step: Stir at room temperature for 2–4 hours. Monitor by TLC (formation of the Schiff base intermediate).[2]

-

Note: The electron-withdrawing ester group on the aniline makes the nitrogen less nucleophilic, requiring acid catalysis to facilitate imine formation.

-

-

Reduction (Irreversible Phase):

-

Cool the mixture to 0 °C.

-

Add Sodium Borohydride (NaBH₄, 15 mmol) portion-wise over 20 minutes to control hydrogen evolution.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

-

Workup & Purification:

-

Quench: Add saturated aqueous NaHCO₃ to neutralize excess acid.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine.

-

Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Ethanol/Hexane (1:4) to obtain pure Methyl 4-(benzylamino)benzoate.

-

Part 3: Process Visualization

Figure 1: Synthesis Workflow & Logic

Caption: Logical flow for the selective mono-benzylation of methyl 4-aminobenzoate via reductive amination.

Part 4: Analytical Characterization (Validation)

To confirm the identity and purity of the synthesized compound, the following analytical signals must be verified.

| Technique | Expected Signal | Mechanistic Interpretation |

| ¹H NMR (CDCl₃) | δ 4.40 ppm (d, 2H) | Benzylic -CH ₂- protons. Coupling to NH confirms secondary amine. |

| ¹H NMR (CDCl₃) | δ 3.85 ppm (s, 3H) | Methyl ester (-OCH ₃) singlet. |

| IR Spectroscopy | 3350 – 3400 cm⁻¹ | Single sharp band indicating N-H stretch (Secondary amine). |

| IR Spectroscopy | 1680 – 1705 cm⁻¹ | Strong C=O stretch (Conjugated Ester). |

| DSC | Endotherm onset ~100°C | Sharp peak indicates high purity; broad peak implies solvent trapping. |

Part 5: Applications in Drug Development

-

PDE5 Inhibitors: The 4-benzylamino motif is a pharmacophore found in quinazoline-based PDE5 inhibitors (analogs of Sildenafil/Vardenafil). The benzyl group occupies the hydrophobic pocket of the enzyme, enhancing binding affinity.

-

Folate Antagonists: As a PABA analog, this intermediate is used to synthesize antifolates that inhibit dihydropteroate synthase (DHPS), serving as potential antibacterial or antimalarial agents.

-

UV Absorbers: Derivatives of this ester are investigated for their photostability and capacity to absorb UV-A radiation due to the extended conjugation system.

References

-

PubChem. Methyl 4-(benzylamino)benzoate (Compound Summary). National Library of Medicine. Available at: [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]

-

Choi, H., et al. (2010). Discovery of potent, selective, and orally bioavailable PDE5 inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Organic Chemistry Portal. Reductive Amination: Synthesis of Secondary Amines. Available at: [Link]

Sources

- 1. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 2. redalyc.org [redalyc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl 4-(benzylamino)benzoate | C15H15NO2 | CID 14425149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Advanced Methodologies for the N-Alkylation of Methyl 4-Aminobenzoate: A Comprehensive Technical Guide

The Chemical Challenge: Electronic Deactivation

Methyl 4-aminobenzoate is a critical building block in medicinal chemistry, frequently utilized in the synthesis of histone deacetylase (HDAC) inhibitors[1] and cytosolic phospholipase A2 inhibitors[2]. It is also a valuable monomer in chain-growth polycondensation for advanced polymer synthesis[3].

However, the N-alkylation of methyl 4-aminobenzoate presents a distinct chemical challenge. The methoxycarbonyl ester group at the para position is strongly electron-withdrawing. Through resonance, it delocalizes the lone pair of electrons on the aniline nitrogen into the aromatic ring. This significantly attenuates the nucleophilicity of the amine, making standard SN2 direct alkylation pathways sluggish and prone to failure under mild conditions[3]. Consequently, researchers must carefully select between two primary synthetic strategies: Reductive Amination and Direct Alkylation via Deprotonation .

Decision matrix for the N-alkylation of methyl 4-aminobenzoate.

Reductive Amination: The Gold Standard for Monoalkylation

Reductive amination is the preferred methodology for N-alkylating deactivated anilines because it avoids the harsh basic conditions that can lead to ester hydrolysis and circumvents the risk of over-alkylation (N,N-dialkylation)[4].

Mechanistic Causality & Reagent Selection

The reaction proceeds via the condensation of the amine with an aldehyde or ketone to form a hemiaminal, which dehydrates to form an electrophilic iminium ion. Because methyl 4-aminobenzoate is a weak nucleophile, the addition of a mild acid catalyst (such as glacial acetic acid) is strictly required to protonate the carbonyl oxygen, facilitating the initial nucleophilic attack and the subsequent dehydration step[4],[3].

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the hydride source of choice[4]. Unlike sodium borohydride (NaBH₄), which is highly reactive and will prematurely reduce the starting aldehyde to an alcohol, the electron-withdrawing acetate groups in NaBH(OAc)₃ stabilize the boron-hydride bond. This renders the reagent exceptionally selective: it will not reduce the neutral carbonyl species but will rapidly reduce the highly electrophilic, transient iminium ion.

Mechanistic pathway of acid-catalyzed reductive amination.

Direct Alkylation: Navigating SN2 Pathways

Direct alkylation utilizing alkyl halides is generally reserved for niche applications, such as the introduction of highly sterically hindered groups (e.g., bromodiphenylmethane) where imine formation is impossible[2].

Because the neutral amine is deactivated, strong bases such as Sodium Hydride (NaH) or Lithium hexamethyldisilazide (LiHMDS) must be employed to deprotonate the aniline, forming a highly nucleophilic amide anion[2],[3]. The primary risk in this pathway is over-alkylation. Once the mono-alkylated product is formed, the new alkyl group donates electron density, making the secondary amine more nucleophilic than the starting material. Strict stoichiometric control and low temperatures are required to isolate the secondary amine.

Quantitative Yield Comparison

The following table synthesizes quantitative data and reaction conditions from validated literature sources:

| Alkylation Strategy | Reagents & Catalyst | Alkylating Agent | Reported Yield | Ref. |

| Reductive Amination | NaBH(OAc)₃, AcOH, DCM | 1-Cbz-4-piperidone | 84% | [4] |

| Reductive Amination | NaBH(OAc)₃, AcOH | Octanal | 79% | [3] |

| Reductive Amination | NaCNBH₃, ZnCl₂, MeOH | Aqueous Formaldehyde | High | [1] |

| Direct Alkylation | NaH, DMF | Bromodiphenylmethane | Moderate | [2] |

Validated Experimental Protocols

Protocol A: High-Yield Reductive Amination

Adapted from the scalable synthesis of oxindole precursors by Magano et al.[4].

Objective: Synthesis of a mono-alkylated secondary amine using NaBH(OAc)₃.

-

Setup: Equip a 1-L 3-necked round-bottomed flask with a PTFE-coated magnetic stirring bar, a nitrogen gas inlet, and a thermocouple probe to monitor internal temperature.

-

Reagent Charging: Charge the flask with methyl 4-aminobenzoate (1.0 equiv), the target ketone/aldehyde (e.g., 1-benzyloxycarbonyl-4-piperidone, 1.2 equiv), and anhydrous dichloromethane (DCM).

-

Acid Catalysis: Add glacial acetic acid (1.0 equiv) in one portion to the stirred solution. This initiates the formation of the iminium ion.

-

Temperature Control: Immerse the flask in a room-temperature water bath. Critical Step: The internal temperature must be strictly maintained below 27 °C to prevent the thermal decomposition of the hydride reagent.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in 4 equal portions at 30-minute intervals.

-

Maturation: Stir the reaction mixture for 16–17 hours at 22–23 °C to ensure complete conversion of the deactivated aniline.

-

Quenching: Replace one septum with an addition funnel and add 2 N aqueous NaOH (1.5 equiv) dropwise over 5 minutes, ensuring the internal temperature remains below 30 °C.

-

Isolation: Extract the organic layer, concentrate via rotary evaporation, and crystallize the analytically pure product from an n-heptane/methyl t-butyl ether mixture[4].

Protocol B: Direct Alkylation via Deprotonation

Adapted from the synthesis of phospholipase A2 inhibitors by McKew et al.[2].

Objective: SN2 alkylation using an alkyl halide and a strong base.

-

Preparation: Flame-dry a reaction flask and maintain it under a strict Argon or Nitrogen atmosphere.

-

Dissolution: Dissolve methyl 4-aminobenzoate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in small portions. Observation: Hydrogen gas evolution will occur. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the amide anion[2].

-

Alkylation: Add the alkyl halide (e.g., bromodiphenylmethane, 1.1 equiv) dropwise to the cold solution.

-

Reaction: Allow the mixture to gradually warm to room temperature and stir until LCMS or TLC indicates complete consumption of the starting material.

-

Workup: Quench cautiously with saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract with ethyl acetate, wash the organic layer extensively with water and brine to remove DMF, dry over Na₂SO₄, and purify via flash column chromatography[2].

References

-

[2] McKew, J. C., et al. "Inhibition of Cytosolic Phospholipase A2: Hit to Lead Optimization." Journal of Medicinal Chemistry, 2006. URL:[Link]

-

[1] Tavares, M. T., et al. "Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models." ACS Medicinal Chemistry Letters, 2017. URL:[Link]

-

[4] Magano, J., et al. "Oxindole Synthesis via Palladium-catalyzed CH Functionalization." Organic Syntheses, 2013. URL:[Link]

-

[3] Yokozawa, T., et al. "Chain‐growth polycondensation via the substituent effect: Investigation of the monomer structure on synthesis of poly(N‐octyl-p-aminobenzamide)." Journal of Polymer Science, 2020. URL:[Link]

Sources

Methodological & Application

Synthesis of Methyl 4-(benzylamino)benzoate via reductive amination

An Application Note on the Synthesis of Methyl 4-(benzylamino)benzoate via Direct Reductive Amination

Executive Summary & Chemical Context

Methyl 4-(benzylamino)benzoate (Molecular Weight: 241.28 g/mol , Formula: C₁₅H₁₅NO₂)[1] is a highly valued intermediate in medicinal chemistry, frequently utilized in the development of histone deacetylase (HDAC) inhibitors and novel local anesthetic analogs[2]. The synthesis of this secondary amine relies on a carbon-nitrogen bond-forming process known as reductive amination.

This technical guide outlines a highly chemoselective, one-pot direct reductive amination protocol that couples methyl 4-aminobenzoate with benzaldehyde. By leveraging the specific electronic properties of the substrates and utilizing sodium triacetoxyborohydride (

Mechanistic Rationale & Reagent Selection

The fundamental challenge in this specific synthesis lies in the electronic nature of the starting aniline. Methyl 4-aminobenzoate possesses a deactivated, weakly nucleophilic amino group due to the strong electron-withdrawing effect of the para-methoxycarbonyl moiety[4].

Because of this attenuated nucleophilicity, the initial condensation between the aniline and benzaldehyde to form an imine is thermodynamically unfavorable under neutral conditions. To drive the reaction forward, a Brønsted acid—typically glacial acetic acid (AcOH)—must be introduced. The acid protonates the carbonyl oxygen of benzaldehyde, significantly enhancing its electrophilicity and facilitating the nucleophilic attack to form a hemiaminal intermediate, which subsequently dehydrates into a highly reactive iminium ion[5].

The Chemoselectivity Problem: The choice of reducing agent is the most critical parameter in this workflow.

-

Sodium Borohydride (

): Highly reactive but poorly chemoselective. It will rapidly reduce the unreacted benzaldehyde to benzyl alcohol before the imine can form, leading to abysmal yields[5]. -

Sodium Cyanoborohydride (

): Offers better selectivity as it is stable in mildly acidic conditions (pH 4-5) and prefers iminium ions over aldehydes. However, it generates highly toxic hydrogen cyanide gas as a byproduct and requires strict pH monitoring[5]. -

Sodium Triacetoxyborohydride (

): The gold standard for weakly basic anilines. The three electron-withdrawing acetate ligands stabilize the boron center, making it an exceptionally mild hydride donor. It exhibits near-perfect chemoselectivity, reducing the protonated iminium ion rapidly while leaving the parent benzaldehyde completely intact[3].

Mechanistic logic of reductive amination using NaBH(OAc)3.

Quantitative Optimization Data

The superiority of

| Reducing Agent | Optimal Solvent | Acid Catalyst Requirement | Chemoselectivity Profile | Typical Yield | Safety & Handling |

| Methanol / Ethanol | None | Low (Reduces aldehyde directly) | < 40% | High safety, moisture sensitive | |

| Methanol / THF | Strict pH 4-5 control | Moderate to High | 60-75% | Low (Toxic HCN gas risk) | |

| DCE / THF | AcOH (1.0 - 2.0 eq) | Very High (Iminium selective) | 85-95% | High safety, bench-stable |

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. Visual and physical cues are embedded within the steps to ensure the operator can verify the success of the reaction in real-time.

Step-by-step experimental workflow for the reductive amination protocol.

Materials & Stoichiometry (10 mmol scale)

-

Methyl 4-aminobenzoate: 1.51 g (10.0 mmol, 1.0 eq)

-

Benzaldehyde: 1.06 g / 1.02 mL (10.0 mmol, 1.0 eq)

-

Sodium triacetoxyborohydride (

): 2.97 g (14.0 mmol, 1.4 eq) -

Glacial Acetic Acid (AcOH): 0.60 g / 0.57 mL (10.0 mmol, 1.0 eq)

-

1,2-Dichloroethane (DCE), anhydrous: 30 mL

Step-by-Step Methodology

-

System Assembly & Imine Pre-formation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-aminobenzoate (1.51 g) and benzaldehyde (1.02 mL) in 30 mL of anhydrous DCE. Add glacial acetic acid (0.57 mL) via syringe.

-

Causality: DCE is the preferred solvent because it solubilizes the reagents well and does not react with the hydride donor, unlike protic solvents[3].

-

Self-Validation Check: Stir the mixture at room temperature for 30 minutes. A slight deepening of the solution's color (typically to a pale yellow) serves as a visual indicator that the hemiaminal/imine equilibrium has been established.

-

-